6,6-Dichlorothiazinane 1,1-dioxide

Description

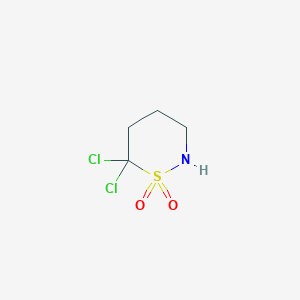

6,6-Dichlorothiazinane 1,1-dioxide is a heterocyclic compound featuring a six-membered thiadiazinane ring with two chlorine substituents at the 6-position and sulfone groups at the 1,1-positions.

Properties

IUPAC Name |

6,6-dichlorothiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2NO2S/c5-4(6)2-1-3-7-10(4,8)9/h7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYZYHWLZWJANU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(S(=O)(=O)NC1)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dichlorothiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of β-aminoethane sulfonamides with dichloromethane or dibromomethane in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like methanol at room temperature, leading to the formation of the desired thiazinane derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green synthesis methods, which utilize environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of industrial production .

Chemical Reactions Analysis

Types of Reactions: 6,6-Dichlorothiazinane 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfides.

Substitution: Formation of substituted thiazinane derivatives with various functional groups

Scientific Research Applications

6,6-Dichlorothiazinane 1,1-dioxide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 6,6-Dichlorothiazinane 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. Methyl/Phenyl Substituents : Chlorine atoms (electron-withdrawing) in benzodithiazines enhance electrophilic reactivity compared to methyl or phenyl groups (electron-donating) in thiadiazinanes .

- Synthetic Routes : Benzodithiazines require multi-step condensation reactions , whereas thiadiazinanes like 2-methyl derivatives are synthesized via cyclization under milder conditions .

Physical and Spectral Properties

Table 2: Physical and Spectral Data

Key Observations :

- Thermal Stability : High decomposition temperatures (>270°C) in benzodithiazines suggest strong intermolecular interactions (e.g., hydrogen bonding from SO₂ groups) .

- Spectral Signatures : IR spectra confirm sulfone presence (1300–1150 cm⁻¹). ¹H-NMR of benzodithiazines shows deshielded aromatic protons due to electron-withdrawing Cl and SO₂ groups .

Biological Activity

6,6-Dichlorothiazinane 1,1-dioxide (CAS No. 2241141-07-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the cyclization of β-aminoethane sulfonamides with dichloromethane or dibromomethane in the presence of a base like sodium hydroxide. The reaction is generally conducted in methanol at room temperature, yielding the desired thiazinane derivative. Industrial production may utilize continuous flow reactors to enhance yield and purity while exploring green synthesis methods to minimize environmental impact.

Biological Activity

Research indicates that this compound exhibits antimicrobial and antiviral properties. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzyme activity or modulating receptor functions. This interaction can disrupt metabolic pathways critical for pathogen survival or replication.

Antimicrobial Properties

- Activity Spectrum : The compound has demonstrated effectiveness against various bacterial strains and fungi.

- Mechanism : It may inhibit bacterial cell wall synthesis or interfere with protein synthesis through ribosomal binding.

Antiviral Properties

- Target Viruses : Preliminary studies suggest activity against certain viruses, though specific viral targets remain under investigation.

- Mechanism : Potential inhibition of viral entry into host cells or disruption of viral replication cycles.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Antiviral | Enzyme inhibition, receptor modulation |

| 1,2,4-Benzothiadiazine 1,1-dioxide | Diuretic, Antihypertensive | Receptor activation |

| 1,3-Thiazine Derivatives | Antibiotic | Cell wall synthesis inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.